sodium;1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonate
Overview
Description
The compound with the identifier “sodium;1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonate” is known as the decamethylated ferricinium/ferrocene redox couple. This compound is widely used as an electrochemical reference system in various solvent media. It is particularly significant in the fields of electrochemistry, electroanalysis, and corrosion science due to its stable redox properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the decamethylated ferricinium/ferrocene redox couple involves the decamethylation of ferrocene. This process typically requires the use of strong oxidizing agents under controlled conditions to ensure the selective removal of methyl groups without affecting the core ferrocene structure .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using specialized reactors. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
The decamethylated ferricinium/ferrocene redox couple undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states.
Reduction: It can be reduced back to its original state.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce higher oxidation state complexes, while reduction reactions revert the compound to its original state .
Scientific Research Applications
The decamethylated ferricinium/ferrocene redox couple has a wide range of scientific research applications, including:
Electrochemistry: Used as a reference electrode in various electrochemical measurements.
Biology: Employed in studies involving electron transfer processes in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stable redox properties.
Industry: Utilized in the development of sensors and other analytical devices
Mechanism of Action
The mechanism of action of the decamethylated ferricinium/ferrocene redox couple involves electron transfer processes. The compound can accept and donate electrons, making it an effective redox mediator. The molecular targets and pathways involved include various redox-active sites in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the decamethylated ferricinium/ferrocene redox couple include:
Ferrocene: The parent compound with all methyl groups intact.
Decamethylferrocene: A fully methylated derivative.
Bis(cyclopentadienyl)iron: Another iron-based redox couple
Uniqueness
The decamethylated ferricinium/ferrocene redox couple is unique due to its specific redox properties and stability in various solvent media. This makes it particularly useful as an electrochemical reference system, distinguishing it from other similar compounds .
Properties
IUPAC Name |
sodium;1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIGRBJQMNGSN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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